molecular formula C12H14N2O B2986138 3-(3,5-dimethyl-1H-pyrazol-1-yl)Benzenemethanol CAS No. 956804-29-8

3-(3,5-dimethyl-1H-pyrazol-1-yl)Benzenemethanol

Cat. No.: B2986138
CAS No.: 956804-29-8
M. Wt: 202.257
InChI Key: YBJPENYCYFTYOY-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanol is a chemical compound characterized by a pyrazole ring substituted with a methyl group at the 3 and 5 positions and a benzenemethanol group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: One common method involves the condensation of 3,5-dimethyl-1H-pyrazole with benzaldehyde in the presence of a reducing agent such as sodium borohydride.

  • Substitution Reactions: Another approach is the substitution reaction of 3,5-dimethyl-1H-pyrazole with benzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the benzenemethanol group to a benzoic acid derivative.

  • Reduction: Reduction reactions can reduce the pyrazole ring, leading to the formation of different derivatives.

  • Substitution: Substitution reactions can replace the hydrogen atoms on the pyrazole ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Bases like sodium hydride or strong acids like hydrochloric acid are typically employed.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Reduced pyrazole derivatives.

  • Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanol has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its potential therapeutic uses, such as in the treatment of certain diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanol is unique compared to other similar compounds due to its specific structural features. Similar compounds include:

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: A related compound with a different functional group.

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine: Another pyrazole derivative with a methylated amine group.

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: A pyrazole derivative with a pyridine ring.

These compounds share the pyrazole core but differ in their substituents and functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

[3-(3,5-dimethylpyrazol-1-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJPENYCYFTYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956804-29-8
Record name [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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